8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety. The presence of methoxy groups at positions 8 and 9 adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For example, Schiff base zinc(II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazoloquinazoline derivatives under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizers like lead tetraacetate or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups at positions 8 and 9 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce a variety of functional groups at the methoxy positions.
Scientific Research Applications
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in the regulation of gene expression . The compound binds to the active site of PCAF, thereby inhibiting its activity and exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: A triazolopyrimidine sulfonamide used as an herbicide.
Triazolo[1,5-a]pyridines: Compounds with similar triazole and pyridine rings, used in drug design and as light-emitting materials.
Uniqueness
8,9-Dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific substitution pattern and its potential as a bioactive molecule with applications in cancer therapy. Its ability to inhibit the PCAF bromodomain sets it apart from other similar compounds .
Properties
CAS No. |
42398-96-9 |
---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
8,9-dimethoxy-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C11H10N4O3/c1-17-8-3-6-7(4-9(8)18-2)14-11(16)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,14,16) |
InChI Key |
YOFAJQORIZNDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC=NN3C(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.